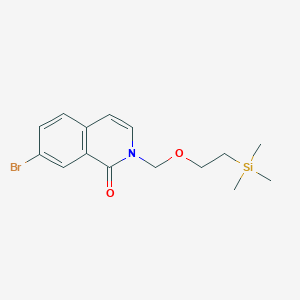

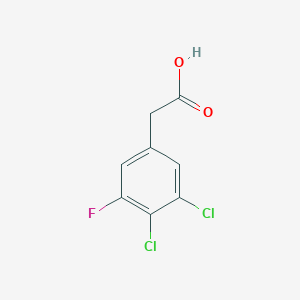

![molecular formula C8H7NO2 B1446374 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 20857-26-5](/img/structure/B1446374.png)

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Overview

Description

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound and a pharmaceutical intermediate . It is used in the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .

Synthesis Analysis

The synthesis of this compound involves the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in water . The reaction yields high and has excellent chemoselectivity .Molecular Structure Analysis

The molecular formula of this compound is C8H7NO . Its molecular weight is 133.147 . The exact mass is 133.052765 .Chemical Reactions Analysis

The compound undergoes direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in water .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 267.4±9.0 °C at 760 mmHg . The flash point is 122.6±26.1 °C . The compound has a LogP value of 1.30 , indicating its lipophilicity.Scientific Research Applications

Synthetic Approaches and Chemical Properties

Synthetic Approaches to Unsymmetrically Substituted 5,7-Dihydroxycoumarins

Researchers have developed synthetic strategies for selectively modifying hydroxy groups in 5,7-dihydroxycoumarins, which share structural similarities with the compound . This review discusses approaches towards unsymmetrically substituted 5,7-dihydroxycoumarins and the factors influencing regioselectivity, facilitating the synthesis of new drug candidates and the total synthesis of natural products (Fatykhov et al., 2020).

Bioavailability and Pharmaceutical Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, relevant to the structural framework of the compound , is noted for its broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the importance of such structures in medicinal chemistry, offering insights into the development of lead molecules (Parmar et al., 2023).

Corrosion Inhibition

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, which are structurally related to the compound , have been studied for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces suggests potential applications of similar compounds in corrosion inhibition (Verma et al., 2020).

Catalysis and Chemical Transformations

Catalytic Transformation of Biomass-Derived Compounds

Research on the catalytic transformation of furfurals to cyclopentanones underscores the utility of cyclic compounds in synthesizing valuable chemicals from biomass. This highlights the potential role of similar cyclic compounds in sustainable chemical synthesis and the biorefinery sector (Dutta & Bhat, 2021).

Antiviral Activities

Pyridine-Based Antiviral Agents

Studies on pyridine derivatives, closely related to the compound of interest, have shown broad biological activities, including antiviral properties. These investigations provide a foundation for considering similar structures in the development of new antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Safety and Hazards

Users should avoid dust formation and breathing mist, gas, or vapours of this compound . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The compound is an intermediate for the synthesis of pharmaceutical and biological compounds . It can be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents . This suggests potential future directions in the development of new pharmaceutical compounds.

Mechanism of Action

Target of Action

It is known to be an intermediate for the synthesis of pharmaceutical and biological compounds .

Mode of Action

It is synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese (II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .

Result of Action

It is known to be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one plays a significant role in various biochemical reactions. It acts as an intermediate for the synthesis of pharmaceutical and biological compounds. This compound interacts with several enzymes and proteins, including those involved in the synthesis of new propargylated 1-pyrindane derivatives, which are analogues of Rasagiline, an antiparkinsonian agent . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For example, it can inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name |

5-hydroxy-5,6-dihydrocyclopenta[b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-4-7(11)8-5(6)2-1-3-9-8/h1-3,6,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNPJJJCTBVNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

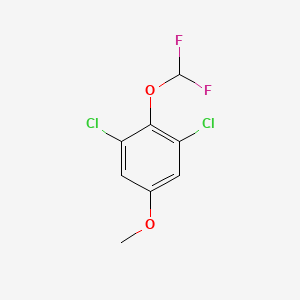

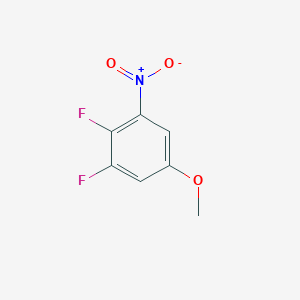

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

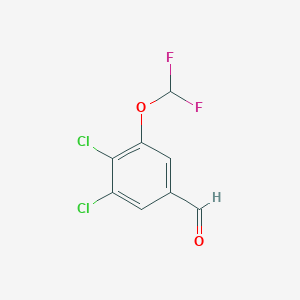

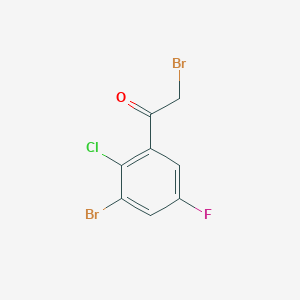

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)

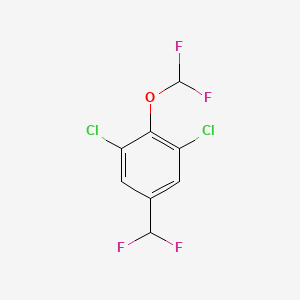

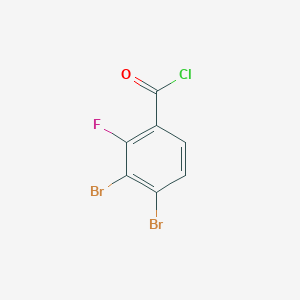

![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)